Acide 6-(3-aminophényl)picolinique

Vue d'ensemble

Description

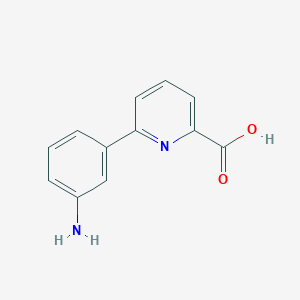

6-(3-Aminophenyl)picolinic acid: is an organic compound with the molecular formula C12H10N2O2 . It is a derivative of picolinic acid, where an aminophenyl group is attached to the sixth position of the pyridine ring.

Applications De Recherche Scientifique

Chemistry:

6-(3-Aminophenyl)picolinic acid is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine:

In biological research, this compound is investigated for its potential as a therapeutic agent. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Industry:

In the industrial sector, 6-(3-Aminophenyl)picolinic acid is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for enhancing the performance of these materials.

Mécanisme D'action

Target of Action

The primary target of 6-(3-Aminophenyl)picolinic acid is Zinc Finger Proteins (ZFPs) . ZFPs are involved in various cellular functions, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(3-Aminophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function .

Biochemical Pathways

The compound affects the biochemical pathways involving ZFPs. By disrupting the function of ZFPs, it impacts the processes of viral replication and packaging, as well as normal cell homeostatic functions .

Result of Action

The molecular and cellular effects of 6-(3-Aminophenyl)picolinic acid’s action include the inhibition of viral replication and packaging, as well as the disruption of normal cell homeostatic functions . It has been shown to be an anti-viral in vitro and in vivo .

Analyse Biochimique

Biochemical Properties

It is known that picolinic acid, a related compound, has a variety of neuroprotective, immunological, and anti-proliferative effects It is plausible that 6-(3-Aminophenyl)picolinic acid may have similar properties or may interact with similar enzymes, proteins, and other biomolecules

Cellular Effects

Picolinic acid has been shown to have broad-spectrum antiviral effects against enveloped viruses, including SARS-CoV-2 and influenza A virus . It inhibits the entry of enveloped viruses by compromising viral membrane integrity, inhibiting virus-cellular membrane fusion, and interfering with cellular endocytosis . It is possible that 6-(3-Aminophenyl)picolinic acid may have similar effects on cells.

Molecular Mechanism

Picolinic acid, a related compound, acts as an anti-infective and immunomodulator through its role in zinc transport . It has been shown to be an antiviral in vitro and in vivo

Metabolic Pathways

Picolinic acid, a related compound, is a catabolite of the amino acid tryptophan through the kynurenine pathway It is plausible that 6-(3-Aminophenyl)picolinic acid may be involved in similar metabolic pathways

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

The synthesis of 6-(3-Aminophenyl)picolinic acid typically involves the following steps:

Nitration of Picolinic Acid: The starting material, picolinic acid, undergoes nitration to introduce a nitro group at the desired position.

Reduction of Nitro Group: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods:

Industrial production methods for 6-(3-Aminophenyl)picolinic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 6-(3-Aminophenyl)picolinic acid can undergo oxidation reactions, where the amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form various derivatives, such as the reduction of the carboxylic acid group to an alcohol.

Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form amides or alkylated derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents like acyl chlorides or alkyl halides are used in the presence of a base or catalyst.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Alcohol derivatives.

Substitution Products: Amides or alkylated derivatives.

Comparaison Avec Des Composés Similaires

Picolinic Acid: A simpler derivative with a carboxylic acid group at the second position of the pyridine ring.

Nicotinic Acid: An isomer with the carboxylic acid group at the third position.

Isonicotinic Acid: An isomer with the carboxylic acid group at the fourth position.

Uniqueness:

6-(3-Aminophenyl)picolinic acid is unique due to the presence of the aminophenyl group, which imparts additional reactivity and binding capabilities compared to its simpler analogs. This makes it a versatile compound for various applications in research and industry.

Activité Biologique

6-(3-Aminophenyl)picolinic acid, a derivative of picolinic acid, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which combines a picolinic acid moiety with an amino group on the aromatic ring. Understanding its biological activity is crucial for exploring its therapeutic potential.

- Molecular Formula : C₁₁H₉N₃O₂

- Molecular Weight : 217.21 g/mol

- Structure : The compound features a pyridine ring (part of picolinic acid) and a phenyl group substituted with an amino group.

Biological Activities

The biological activities of 6-(3-Aminophenyl)picolinic acid can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds related to picolinic acid exhibit significant antimicrobial properties. Picolinic acid itself has been shown to enhance the antimicrobial activity against Mycobacterium avium complex (MAC) organisms, suggesting that derivatives like 6-(3-Aminophenyl)picolinic acid may also possess similar effects. The mechanism involves metal ion chelation, which enhances macrophage function against intracellular pathogens .

2. Neuroprotective Effects

Picolinic acid derivatives are known for their neuroprotective properties. They may modulate neurotransmitter systems and exhibit anti-inflammatory effects in neural tissues. Studies have suggested that these compounds can influence the expression of neurotrophic factors and protect against oxidative stress, which is critical in neurodegenerative diseases .

3. Induction of Apoptosis

6-(3-Aminophenyl)picolinic acid may also play a role in apoptosis induction. Similar compounds have been reported to trigger programmed cell death in various cell lines, potentially through the generation of reactive oxygen species (ROS) and activation of apoptotic pathways . This property could be beneficial in cancer therapy, where inducing apoptosis in tumor cells is a therapeutic goal.

Case Studies

Several studies have explored the biological activity of related compounds, providing insights into the potential applications of 6-(3-Aminophenyl)picolinic acid:

- Study on Antimicrobial Activity : A study demonstrated that picolinic acid enhanced the efficacy of antibiotics against MAC, suggesting that derivatives could potentiate existing treatments .

- Neuroprotective Mechanisms : Research indicated that picolinic acid could enhance the production of neuroprotective factors like BDNF (Brain-Derived Neurotrophic Factor), which is crucial for neuronal survival and function .

- Apoptosis Induction : In plant studies, related compounds were shown to induce hypersensitive responses leading to cell death, indicating a potential application in agricultural biotechnology for disease resistance .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

6-(3-aminophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O2/c13-9-4-1-3-8(7-9)10-5-2-6-11(14-10)12(15)16/h1-7H,13H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APPZUWSRWDJQDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=NC(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60611257 | |

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261925-21-6 | |

| Record name | 6-(3-Aminophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60611257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.